CMDBS 25
説明
CMDBS (Carboxymethyl Benzylamide Sulfonate Dextran) 25 is a semi-synthetic, heparin-mimicking polymer derived from functionalized dextran. It belongs to a class of biomaterials designed to replicate heparin’s biological activities while minimizing anticoagulant side effects. CMDBS polymers are characterized by their carboxymethyl (CM) and benzyl sulfonate (BS) groups, which confer binding affinity to growth factors like basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) .
Key properties of CMDBS 25 include:
- Molecular Weight: Typically ranges from 5.5 kDa to 190 kDa, with optimal anticoagulant activity observed at ~40 kDa .
- Functional Groups: A CM content of ≥40% is required for anticoagulant activity, while sulfonate (S) content exponentially enhances antithrombic effects .
- Applications: Used in tissue regeneration (e.g., rat muscle repair) and chronic wound healing, with demonstrated efficacy in clinical settings .
特性
CAS番号 |
171235-75-9 |
|---|---|
分子式 |
C17H16ClN3O |
同義語 |
CMDBS 25 |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Comparisons
Table 1: Structural and Functional Properties
Key Findings :
- Anticoagulant Activity : this compound exhibits ~60% of heparin’s anticoagulant activity due to its sulfonate density but avoids excessive bleeding risks . In contrast, RG-13577 has negligible anticoagulation, making it suitable for applications requiring FGF2 release without blood-thinning effects .
- Protein Binding : this compound and heparin both bind bFGF, but this compound’s heterogeneous structure reduces binding specificity compared to heparan sulfate (HS) proteoglycan .
- Clinical Utility : RGTA OTR4120 (a CMDBS variant) outperforms RG-13577 in wound healing due to its higher sulfonate content and dextran backbone, which mimic heparin’s 3D charge distribution .
Limitations and Advantages
Table 2: Limitations vs. Advantages
Research Highlights :
Q & A
Basic Research Questions
Q. What experimental models are recommended for studying the angiogenic effects of CMDBS 25?
- Methodological Answer: Utilize in vitro models such as human umbilical vein endothelial cells (HUVECs) to assess proliferation and migration. Complement this with in ovo assays like the chick chorioallantoic membrane (CAM) model to evaluate angiogenesis in situ. These models allow direct observation of vascular network formation and quantification of proangiogenic activity .
- Key Considerations: Ensure proper controls (e.g., untreated CAM membranes) and standardized scoring systems (e.g., vessel branching points per unit area) to minimize variability.
Q. How should researchers characterize the structural properties of this compound to ensure reproducibility?
- Methodological Answer: Employ size-exclusion chromatography (SEC) to determine molecular weight distribution and nuclear magnetic resonance (NMR) spectroscopy to confirm sulfation patterns. Document chain length (e.g., hexa- to deca-saccharides) as it directly influences bioactivity .
- Data Validation: Cross-reference results with synthetic standards and publish full spectral data in supplementary materials to enable replication .
Q. What are the critical parameters for assessing this compound’s interaction with growth factors like FGF?
- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity between this compound and FGF. Validate findings with functional assays (e.g., FGF-mediated cell proliferation in the presence/absence of this compound) .
- Pitfalls to Avoid: Ensure pH and ionic strength mimic physiological conditions to prevent artifactual binding results.
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding this compound’s dual role in FGF and VEGF signaling pathways?
- Methodological Answer: Apply pathway-specific inhibitors (e.g., SU5402 for FGF receptor inhibition) in conjunction with this compound treatment to isolate contributions to each pathway. Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes downstream of each pathway .
- Data Interpretation: Address confounding variables such as cross-talk between signaling cascades by designing time-resolved experiments to track activation kinetics .
Q. What methodologies are effective for analyzing the dose-dependent effects of this compound on endothelial cell proliferation?
- Methodological Answer: Conduct dose-response curves using a range of this compound concentrations (e.g., 0.1–100 µg/mL) and measure cell viability via MTT assays. Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Validate with flow cytometry to assess cell cycle progression .
- Statistical Rigor: Use ANOVA with post-hoc tests to compare groups and report confidence intervals for EC₅₀ estimates .
Q. How can researchers integrate this compound’s in vitro findings into predictive in vivo models?
- Methodological Answer: Develop murine wound-healing models to test this compound’s efficacy in enhancing vascularization. Correlate in vivo outcomes (e.g., neovascularization density) with in vitro metrics (e.g., HUVEC migration rates) using multivariate regression analysis .
- Translational Challenges: Account for species-specific differences in growth factor interactions by pre-screening this compound’s affinity for murine versus human FGF/VEGF .
Methodological Best Practices
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., NMR spectra, cell assay datasets) in public repositories like Zenodo or Figshare .
- Contradiction Analysis : When conflicting results arise (e.g., variable proangiogenic effects), perform meta-analyses of published datasets and conduct robustness checks (e.g., alternating cell lines or assay protocols) .
- Ethical Compliance : For studies involving animal models, follow ARRIVE guidelines to ensure transparent reporting of experimental conditions and outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
